S 15535 - 146998-34-7

S 15535

Catalog Number: EVT-280675
CAS Number: 146998-34-7
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S 15535, commonly referred to as S 15535, is a synthetic arylpiperazine compound. It has gained significant attention in scientific research due to its unique pharmacological profile as a selective ligand for the serotonin 5-HT1A receptor subtype [, , , , ].

Synthesis Analysis

S 15535 is typically synthesized through a multi-step process involving the reaction of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine with 2-bromoindan. This reaction usually requires the presence of a catalyst, such as palladium, and elevated temperatures. []

Molecular Structure Analysis

S 15535 comprises a benzodioxopiperazine core structure linked to an indan ring system. This particular arrangement contributes to its high affinity and selectivity for the 5-HT1A receptor. The presence of a piperazine ring is a common feature in many serotonergic ligands. []

Mechanism of Action

S 15535 exhibits a distinct agonist-antagonist profile at 5-HT1A receptors. It acts as an agonist at presynaptic 5-HT1A autoreceptors, decreasing serotonin release. Conversely, it demonstrates antagonist (or weak partial agonist) properties at postsynaptic 5-HT1A receptors, blocking their activation [, , , , ]. This unique pharmacological profile distinguishes it from traditional 5-HT1A ligands and contributes to its diverse effects in various experimental models.

Applications
  • Anxiety and Depression Models: Studies have demonstrated the anxiolytic and antidepressant-like effects of S 15535 in various animal models, including fear-induced ultrasonic vocalizations, social interaction tests, learned helplessness, and the forced swim test [, , , , , , ]. These effects are attributed to its ability to modulate serotonergic neurotransmission through its unique action at pre- and postsynaptic 5-HT1A receptors.
  • Aggression Studies: S 15535 has shown promise in reducing aggressive behavior in rodent models. Its anti-aggressive effects are primarily linked to its agonist action at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release [, , , , ].
  • Cognitive Function Research: Research suggests that S 15535 can enhance cholinergic transmission in brain regions crucial for learning and memory. It has demonstrated efficacy in improving cognitive performance in tasks such as social recognition, object recognition, and spatial learning, particularly in the context of cognitive deficits induced by scopolamine [, , ]. This pro-cognitive activity highlights the complex interplay between the serotonergic and cholinergic systems in cognitive function.
  • Electrophysiological Studies: S 15535 has been instrumental in electrophysiological investigations exploring the effects of 5-HT1A receptor activation on the activity of different neuronal populations. For example, it has been used to study the modulation of dopaminergic neurons in the ventral tegmental area and serotonergic neurons in the dorsal raphe nucleus [, ]. These studies help elucidate the intricate network interactions between the serotonergic system and other neurotransmitter systems in the brain.
  • Drug Discrimination Paradigms: S 15535 has been employed in drug discrimination studies to characterize the subjective effects of novel 5-HT1A receptor ligands []. These studies provide insights into the pharmacological mechanisms underlying the abuse liability and discriminative stimulus effects of drugs acting on the serotonergic system.

S 15535, also known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a selective serotonin (5-HT)1A receptor ligand characterized by its unique pharmacological profile as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors . This distinctive profile contributes to its anxiolytic, antidepressant, and procognitive properties. Several structurally-related compounds are discussed in the provided papers, highlighting their relationship to S 15535 and their role in understanding 5-HT1A receptor pharmacology.

8-OH-DPAT

  • Compound Description: 8-Hydroxy-2-(di-N-propylamino)tetralin hydrobromide (8-OH-DPAT) is a well-established high-efficacy agonist at both pre- and postsynaptic 5-HT1A receptors . It is frequently used as a pharmacological tool to investigate the effects of 5-HT1A receptor activation.
  • Relevance: 8-OH-DPAT serves as a reference compound for comparing the pharmacological profile of S 15535. While both compounds exhibit activity at 5-HT1A receptors, S 15535 demonstrates a bias towards presynaptic autoreceptor agonism and postsynaptic receptor antagonism, unlike the full agonist profile of 8-OH-DPAT .

WAY 100,635

  • Compound Description: WAY 100,635, chemically defined as (N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl) cyclo-hexanecarboxamide) fumarate, acts as a selective antagonist at both pre- and postsynaptic 5-HT1A receptors . It is widely employed to investigate the role of 5-HT1A receptors in various physiological and behavioral processes.
  • Relevance: WAY 100,635 is often used in conjunction with S 15535 in pharmacological studies to block or reverse the effects mediated by 5-HT1A receptors. This co-administration helps delineate the specific contributions of 5-HT1A receptors in the presence of S 15535 .

Flesinoxan

  • Compound Description: Flesinoxan is a high-efficacy agonist at both pre- and postsynaptic 5-HT1A receptors, demonstrating potent activity at these sites . It belongs to the benzodioxane class of compounds.
  • Relevance: Similar to 8-OH-DPAT, flesinoxan serves as a comparative reference for understanding the pharmacological actions of S 15535, particularly concerning their efficacy and selectivity for 5-HT1A receptors .

Buspirone

  • Compound Description: Buspirone is a clinically relevant anxiolytic drug that acts as a partial agonist at 5-HT1A receptors, demonstrating a preference for presynaptic autoreceptors .
  • Relevance: Buspirone's clinical efficacy as an anxiolytic, coupled with its partial agonist activity at presynaptic 5-HT1A receptors, makes it a relevant compound for comparison with S 15535, which shares a similar pharmacological profile and therapeutic potential .

S 14489

  • Compound Description: S 14489, chemically defined as [4-(benzodioxan-5-yl)1-[2-(benzocyclobutane-1-yl)ethyl]piperazine], exhibits antagonist activity at postsynaptic 5-HT1A receptors and agonist activity at 5-HT1A autoreceptors . It belongs to the benzodioxopiperazine class.
  • Relevance: S 14489 is structurally related to S 15535 and shares a similar pharmacological profile as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. The structural differences between S 14489 and S 15535 may lead to variations in their potency or selectivity for these receptors .

S 15931

  • Compound Description: S 15931, chemically defined as [4-(benzodioxan-5-yl)1-[2(indan-1-yl)ethyl]piperazine, displays antagonist activity at postsynaptic 5-HT1A receptors and agonist activity at 5-HT1A autoreceptors, classifying it as a mixed 5-HT1A receptor ligand .
  • Relevance: S 15931 is another benzodioxopiperazine compound structurally related to S 15535. Similarities and differences in their structures may cause variations in their potency and selectivity for 5-HT1A receptors, ultimately influencing their pharmacological profiles .

Additional Related Compounds:

  • MDL 73005 EF: A partial agonist at 5-HT1A receptors, structurally related to S 15535, providing insights into the structure-activity relationships of benzodioxopiperazine derivatives .
  • BMY 7378: A 5-HT1A receptor antagonist, often used as a comparative compound to understand the unique pharmacological profile of S 15535, particularly its presynaptic agonist activity .
  • NAN-190: A partial agonist at 5-HT1A receptors, offering insights into the structure-activity relationships of compounds targeting 5-HT1A receptors and their potential therapeutic applications .
  • (-)-tertatolol: An antagonist at 5-HT1A receptors, often employed in conjunction with S 15535 to delineate the specific contributions of 5-HT1A receptors in various experimental paradigms .
  • (-)-alprenolol: A beta-adrenoceptor antagonist with some affinity for 5-HT1A receptors. It is used to investigate the potential involvement of both receptor types in the actions of S 15535 .
  • SDZ 216-525: A benzisothiazolpiperazine derivative acting as a 5-HT1A receptor antagonist. It's studied alongside S 15535 to compare their pharmacological profiles and selectivities for 5-HT1A receptors .
  • Spiperone: A potent dopamine D2 receptor antagonist with some affinity for 5-HT1A receptors. It is used to investigate the potential off-target effects of S 15535 and its selectivity for 5-HT1A receptors .
  • Eltoprazine: A pyrimidinylpiperazine derivative acting as a partial agonist at 5-HT1A receptors. Its structural similarities and differences to S 15535 provide valuable insights into the structure-activity relationships of compounds targeting 5-HT1A receptors .

Properties

CAS Number

146998-34-7

Product Name

4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2

InChI Key

QJPPEMXOOWNICQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5

Solubility

Soluble in DMSO

Synonyms

4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine
S 15535
S-15535

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.